molecular formula C16H9Cl2N3O B3035491 2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole CAS No. 321571-59-9

2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole

Cat. No.: B3035491
CAS No.: 321571-59-9
M. Wt: 330.2 g/mol
InChI Key: QUPZJTDJFCMCJA-UHFFFAOYSA-N
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Description

2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole (CAS RN 321571-59-9) is an organic heterocyclic compound with a molecular formula of C16H9Cl2N3O and a molecular weight of 330.17 g/mol . This benzoxazole derivative is characterized by a benzoxazole ring system—a benzene ring fused to an oxazole—linked to a pyrazole ring that is substituted at the 1-position with a 2,4-dichlorophenyl group . The specific spatial and electronic properties conferred by this unique structure make it a valuable scaffold in medicinal chemistry and drug discovery research. Researchers can explore this compound as a key intermediate in the synthesis of more complex molecules, particularly for developing pharmacologically active agents. Its structure is related to other bioactive molecules that target various enzymes and receptors, suggesting potential for applications in designing enzyme inhibitors or receptor modulators . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2,4-dichlorophenyl)pyrazol-4-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O/c17-11-5-6-14(12(18)7-11)21-9-10(8-19-21)16-20-13-3-1-2-4-15(13)22-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPZJTDJFCMCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN(N=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214551
Record name 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321571-59-9
Record name 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321571-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzoxazole Ring Formation via Cyclization

The 1,3-benzoxazole moiety is typically constructed from 2-aminophenol derivatives. A common approach involves condensation with carboxylic acid derivatives or acyl chlorides. For example, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid (a structural analog) is synthesized by reacting 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid in a solvent system of tetrahydrofuran (THF), toluene, and water. Though this method targets a related compound, it highlights the utility of acyl chlorides in benzoxazole synthesis. Adapting this protocol, 2-aminophenol could react with 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonyl chloride to form the target compound via intramolecular cyclization under basic conditions.

Pyrazole Ring Construction via [3+2] Cycloaddition

The pyrazole ring is synthesized through cyclocondensation or cycloaddition reactions. A novel [3+2] cycloaddition strategy employs 2-alkynyl-1,3-dithianes and sydnones under basic conditions to regioselectively form polysubstituted pyrazoles. Applying this method, 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde could serve as a precursor, which is subsequently functionalized to introduce the benzoxazole moiety.

Stepwise Synthesis Pathways

Route 1: Sequential Ring Formation

  • Pyrazole Synthesis :

    • 1-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid is prepared via cyclocondensation of 2,4-dichlorophenylhydrazine with ethyl acetoacetate, followed by oxidation of the methyl group to a carboxylic acid.
    • Yield optimization: Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2,4-dichlorophenyl group to pre-formed pyrazole intermediates improves regioselectivity.
  • Benzoxazole Formation :

    • The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂).
    • Condensation with 2-aminophenol in toluene at 80–100°C for 6–12 hours yields the benzoxazole ring.

Key Data :

  • Reaction temperature: 80–100°C
  • Solvent: Toluene/THF mixture
  • Yield: 60–75% (isolated)

Route 2: Cross-Coupling of Pre-Formed Fragments

  • Suzuki-Miyaura Coupling :

    • A boronic ester derivative of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-yl is coupled with 2-bromo-1,3-benzoxazole using Pd(PPh₃)₄ as a catalyst.
    • Conditions : K₂CO₃ base, DMF/H₂O solvent, 90°C, 24 hours.
  • Ullmann Coupling :

    • Copper(I)-mediated coupling of 2-iodo-1,3-benzoxazole with 1-(2,4-dichlorophenyl)-1H-pyrazole-4-amine under microwave irradiation.

Comparative Analysis :

  • Suzuki-Miyaura offers higher yields (70–85%) but requires expensive catalysts.
  • Ullmann coupling is cost-effective but suffers from longer reaction times (48–72 hours).

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification due to high boiling points.
  • Toluene/THF mixtures balance reactivity and ease of solvent removal, as evidenced in the synthesis of analogous benzoxazole derivatives.

Regioselectivity in Pyrazole Functionalization

  • The 4-position of the pyrazole ring is preferentially functionalized due to steric and electronic factors, as confirmed by X-ray crystallography of related compounds.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) is standard, but recrystallization from methanol/water mixtures improves purity (>98%).

Industrial-Scale Considerations

Continuous Flow Reactors

  • Patents describe the use of continuous flow systems for acyl chloride formation and cyclization steps, reducing reaction times from hours to minutes.

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis and catalytic recycling (e.g., Pd nanoparticles) are emerging strategies to minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues with 2,4-Dichlorophenyl-Pyrazole Moieties

2.1.1 Cannabinoid Receptor Antagonists

  • AM251 (N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) :
    • Structure : Shares the 1-(2,4-dichlorophenyl)-pyrazole scaffold but includes a 4-iodophenyl group at the 5-position and a carboxamide at the 3-position.
    • Activity : Potent CB1 receptor antagonist (Ki = 0.3 nM) with applications in neurogenesis studies. It also exhibits off-target effects at vanilloid receptors (VR1) .
    • Key Difference : The benzoxazole in the target compound replaces the carboxamide and iodophenyl groups, likely altering receptor selectivity and pharmacokinetics.
  • SR141716A (Rimonabant): Structure: Features a 1-(2,4-dichlorophenyl)-pyrazole core with a sulfonamide group at the 3-position. Structural optimization in the target compound (e.g., benzoxazole substitution) may address metabolic stability .

Antimicrobial Pyrazole Derivatives

  • Compound 3a (3-((2,4-Dichlorophenyl)-1-(2,4-dinitrophenyl)-1H-pyrazol-yl)methylene)hydrazinecarbothioamide) :
    • Structure : Includes a 2,4-dichlorophenyl-pyrazole linked to a thioamide group.
    • Activity : Exhibits potent antimicrobial effects (MBC < 0.2 µM against MRSA). The benzoxazole in the target compound may enhance membrane penetration due to increased aromaticity .
Functional Group Modifications and Bioactivity
Compound Key Structural Features Biological Activity Reference
Target Compound 1-(2,4-Dichlorophenyl)-pyrazole, benzoxazole Unknown (hypothesized CNS or antimicrobial activity) -
AM251 1-(2,4-Dichlorophenyl)-pyrazole, carboxamide CB1 antagonist, neurogenesis modulation
SR141716A 1-(2,4-Dichlorophenyl)-pyrazole, sulfonamide CB1 antagonist, anti-obesity
Ketoconazole 1-(2,4-Dichlorophenyl)-imidazole, dioxolane Antifungal (broad-spectrum)
Compound 3a Pyrazole-thioamide Antimicrobial (MRSA, S. aureus)

Key Observations :

  • 2,4-Dichlorophenyl Group : Enhances binding to hydrophobic pockets in targets like CB1 receptors .
  • Benzoxazole vs.
  • Antimicrobial vs. Neurological Activity : Pyrazole-thioamides (e.g., 3a) prioritize bacterial membrane disruption, while CB1 antagonists (e.g., AM251) rely on π-π stacking with receptor residues.

Biological Activity

2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole (CAS No. 321571-59-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining both pyrazole and benzoxazole rings, which may contribute to its diverse pharmacological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminophenol with 2,4-dichlorobenzoyl chloride, followed by cyclization with 4-chloro-1H-pyrazole under basic conditions. Solvents such as dichloromethane and catalysts like triethylamine are often employed to facilitate these reactions. The industrial production may utilize continuous flow reactors to enhance efficiency and yield .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics such as Tamoxifen .
  • Mechanism of Action : Western blot analysis indicated that the compound increases p53 expression and activates caspase-3 cleavage, leading to apoptotic cell death .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown potential as an inhibitor of certain enzymes involved in cancer progression:

  • Carbonic Anhydrases : Selective inhibition of membrane-bound carbonic anhydrases (hCA IX and XII) was observed at nanomolar concentrations, suggesting its role as a therapeutic agent in cancer treatment .

Other Pharmacological Activities

Beyond anticancer effects, the compound's biological activity extends to other areas:

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameStructure TypeNotable Activity
2-(2,4-Dichlorophenyl)-1H-imidazoleImidazoleAntimicrobial
2-(2,4-Dichlorophenyl)-1H-1,2,4-triazoleTriazoleAntifungal

The unique combination of benzoxazole and pyrazole rings in this compound contributes to its distinct pharmacological properties compared to these similar compounds .

Case Studies

Several case studies have highlighted the compound's efficacy:

  • In vitro Studies on MCF-7 Cells : Demonstrated significant apoptotic activity through p53 pathway activation.
  • In vivo Models : Future studies are anticipated to explore the compound's efficacy in animal models of cancer to validate its therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving pyrazole and benzoxazole precursors. For example, pyrazole intermediates can be functionalized with 2,4-dichlorophenyl groups using Ullmann coupling or nucleophilic aromatic substitution. Benzoxazole rings are often formed via condensation of o-aminophenols with carbonyl derivatives.

  • Optimization Strategies:
    • Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions to enhance benzoxazole ring formation .
    • Employ high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity .
    • Adjust reaction temperature (e.g., 120–140°C) and catalyst loading (e.g., Pd/C for coupling steps) to improve yields .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

Methodological Answer: Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and crystal packing. Use SHELXL for refinement .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, benzoxazole protons at δ 6.5–7.5 ppm) .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzoxazole) .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values can be compared to controls like fluconazole .
  • Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what software is recommended?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like CYP450 or bacterial topoisomerases.
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions for target binding .
  • Validation: Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies address contradictions in crystallographic data, such as disordered moieties or low-resolution structures?

Methodological Answer:

  • Disorder Refinement: In SHELXL, split occupancy models or apply restraints to atoms with ambiguous electron density .
  • High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
  • Validation Tools: Check R-factor convergence (target < 0.05) and verify geometry with PLATON .

Q. How can reaction byproducts or degradation products be identified and mitigated during synthesis?

Methodological Answer:

  • LC-MS/MS Analysis: Detect trace impurities (e.g., chlorinated side products) using reverse-phase C18 columns and electrospray ionization (ESI).
  • Green Chemistry Approaches: Replace POCl₃ with less hazardous cyclizing agents (e.g., polyphosphoric acid) .
  • Purification: Optimize column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) .

Q. What are the environmental and safety considerations for handling this compound in lab settings?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for reactions involving volatile chlorinated intermediates. Refer to GHS hazard codes (e.g., H315 for skin irritation) .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before incineration. Follow EPA guidelines for halogenated waste .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced properties?

Methodological Answer:

  • Modification Sites:
    • Pyrazole Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Benzoxazole: Replace oxygen with sulfur (to form benzothiazole) and evaluate changes in lipophilicity via LogP calculations .
  • In Vivo Testing: Pharmacokinetic studies in rodent models to assess bioavailability and half-life .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria?

Methodological Answer:

  • Dynamic NMR: Observe tautomerization (e.g., pyrazole ring proton exchange) by variable-temperature ¹H NMR (VT-NMR).
  • Solid-State NMR: Differentiate polymorphs or conformers using cross-polarization magic-angle spinning (CP-MAS) .

Q. How can machine learning (ML) models accelerate the discovery of analogs with desired properties?

Methodological Answer:

  • Data Curation: Train ML algorithms on datasets of pyrazole-benzoxazole derivatives with associated bioactivity (e.g., ChEMBL or PubChem).
  • Feature Selection: Include descriptors like topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts.
  • Validation: Use leave-one-out cross-validation (LOOCV) to assess prediction accuracy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole
Reactant of Route 2
2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole

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